molecular formula C14H21N3O3S B2954076 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde CAS No. 956794-42-6

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2954076
CAS No.: 956794-42-6
M. Wt: 311.4
InChI Key: ABIKYVMIVOUVCP-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiolane ring, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde involves multiple steps, typically starting with the formation of the pyrazole ring. The reaction conditions often include the use of strong acids or bases to facilitate ring closure and the introduction of functional groups. Industrial production methods may involve the use of catalysts to increase yield and efficiency, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring may interact with thiol groups in proteins, while the pyrazole ring can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
  • N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide. These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-5-piperidin-1-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-13(9-18)14(16-6-3-2-4-7-16)17(15-11)12-5-8-21(19,20)10-12/h9,12H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIKYVMIVOUVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCCCC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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